![molecular formula C16H16N4O3S2 B2837648 2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide CAS No. 1251549-79-7](/img/structure/B2837648.png)
2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Research has demonstrated the synthesis of complex heterocyclic compounds, such as thiazines and pyridazinones, highlighting their chemical versatility and potential for creating novel therapeutic agents. For example, studies on the synthesis of thiazinoquinolines and their structural analysis show the intricate processes involved in crafting these molecules, which are foundational for further pharmaceutical applications (Townsend & Jackson, 2003).
Biological Activity and Applications
Compounds related to the queried chemical have been investigated for their biological activities, including antimicrobial and antimalarial properties. For instance, certain sulfonamide derivatives have been evaluated for their in vitro antimalarial activity, showcasing the potential of such compounds in treating infectious diseases (Fahim & Ismael, 2021). Additionally, novel thiazole and pyrazole derivatives bearing a sulfonamide moiety have been synthesized and tested for antimicrobial efficacy, further emphasizing the relevance of these heterocycles in developing new antimicrobial agents (Darwish et al., 2014).
Antioxidant Properties
Amidomethane sulfonyl-linked bis heterocycles have been prepared and evaluated for their antioxidant activity, highlighting the potential therapeutic benefits of such compounds in combating oxidative stress (Talapuru et al., 2014).
Drug Development and Medicinal Chemistry
The exploration of heterocyclic compounds extends into drug development, with research focusing on the design, synthesis, and pharmacological evaluation of novel compounds for potential therapeutic applications. Studies on dual inhibitors of key enzymes and receptors, such as PI3K/mTOR inhibitors, illustrate the importance of heterocyclic chemistry in creating more effective and selective therapeutic agents (Stec et al., 2011).
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to exhibit a broad range of biological activities, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown .
特性
IUPAC Name |
2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-19-14(22)9-25-12-7-17-20(16(23)15(12)19)8-13(21)18-10-4-3-5-11(6-10)24-2/h3-7H,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBWAKOUKQAXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide](/img/structure/B2837567.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2837568.png)
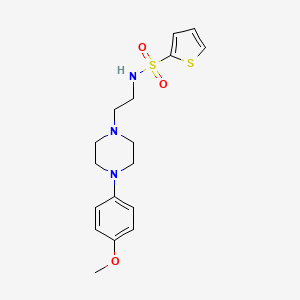
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)
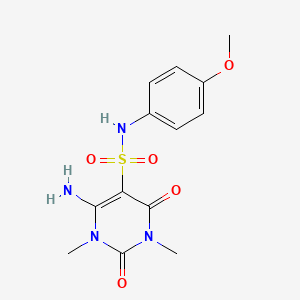
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2837573.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2837574.png)
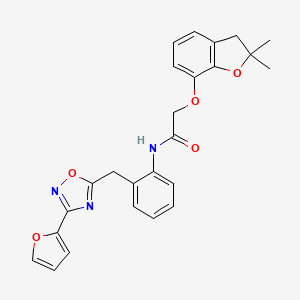
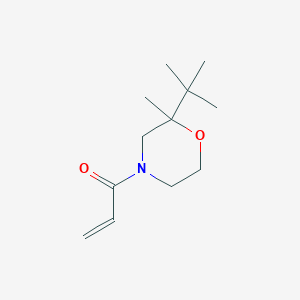
![(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2837577.png)
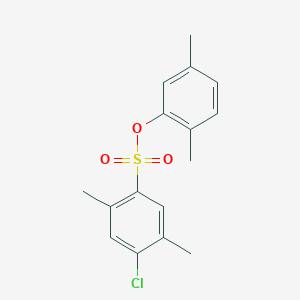
![1-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B2837579.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2837581.png)
![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]acetamide](/img/structure/B2837586.png)